(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane (Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18018945
InChI: InChI=1S/C16H23BO2/c1-6-10-14(13-11-8-7-9-12-13)17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b14-10+
SMILES:
Molecular Formula: C16H23BO2
Molecular Weight: 258.2 g/mol

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18018945

Molecular Formula: C16H23BO2

Molecular Weight: 258.2 g/mol

* For research use only. Not for human or veterinary use.

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C16H23BO2
Molecular Weight 258.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[(Z)-1-phenylbut-1-enyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H23BO2/c1-6-10-14(13-11-8-7-9-12-13)17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b14-10+
Standard InChI Key SIJADSATZGOYMQ-GXDHUFHOSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C(=C/CC)/C2=CC=CC=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C(=CCC)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane features a dioxaborolane ring system with a (Z)-configured 1-phenylbut-1-en-1-yl substituent. The boron atom is coordinated within a five-membered ring stabilized by two oxygen atoms and two methyl groups, contributing to its thermal and oxidative stability . The stereochemistry of the alkenyl group is critical for its reactivity in stereoselective transformations, such as Suzuki-Miyaura couplings .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1283231-74-2
Molecular FormulaC16H23BO2\text{C}_{16}\text{H}_{23}\text{BO}_2
Molecular Weight258.2 g/mol
Boiling PointNot reported
Melting PointNot reported

Synthesis and Preparation

Catalytic Cross-Coupling Methods

The primary synthesis route involves reacting butyrophenone derivatives with bis(pinacolato)diboron in the presence of transition metal catalysts, such as palladium or nickel. For example, a three-step procedure starting from dichloromethane has been optimized to produce related dioxaborolanes in high yield (Figure 1) . Key steps include:

  • Hydroboration: Addition of diboron reagents to alkenes under inert atmospheres.

  • Cyclization: Formation of the dioxaborolane ring using pinacol and magnesium sulfate .

  • Purification: Isolation via column chromatography to achieve >95% purity.

Figure 1: Synthetic Pathway
DichloromethaneBorylation(Dichloromethyl)boronic acidCyclizationDioxaborolane\text{Dichloromethane} \xrightarrow{\text{Borylation}} \text{(Dichloromethyl)boronic acid} \xrightarrow{\text{Cyclization}} \text{Dioxaborolane}

Scalability and Industrial Relevance

Industrial-scale production employs continuous flow reactors to enhance efficiency, though challenges remain in minimizing byproducts like boronic acid dimers. Recent advances in green chemistry have reduced solvent waste by substituting dichloromethane with biodegradable alternatives .

Characterization Techniques

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 7.39 (aromatic protons), 1.32 (methyl groups) .

    • 13C^{13}\text{C} NMR: Peaks at 143.1 ppm (boron-bound carbon), 24.7 ppm (methyl carbons) .

  • Infrared Spectroscopy: B-O stretching vibrations observed at 1449 cm1^{-1} .

Table 2: Spectroscopic Data

TechniqueKey Signals
1H^1\text{H} NMRδ 7.39 (s, 1H), 1.32 (s, 12H)
13C^{13}\text{C} NMRδ 143.1, 24.7
IR1449 cm1^{-1} (B-O)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 258.2, consistent with the molecular formula . Fragmentation patterns reveal loss of the phenylbutenyl group (m/z 187.1).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a boron source in palladium-catalyzed couplings, enabling the synthesis of biaryl structures essential to pharmaceuticals like losartan. For example, reaction with aryl halides produces coupled products in yields exceeding 80% under mild conditions .

Cyclopropanation Reactions

In Simmons-Smith reactions, the compound generates boromethylzinc carbenoids for cyclopropane formation (Scheme 2) . This method has been applied to styrenes and allylic ethers, achieving diastereoselectivities up to 9:1 .

Scheme 2: Borocyclopropanation Mechanism
Olefin+DioxaborolaneZnBorocyclopropane\text{Olefin} + \text{Dioxaborolane} \xrightarrow{\text{Zn}} \text{Borocyclopropane}

Pharmaceutical Intermediate Synthesis

Recent studies demonstrate its use in constructing β-lactam antibiotics and kinase inhibitors, leveraging its stability in protic solvents .

Future Research Directions

  • Asymmetric Catalysis: Developing chiral variants for enantioselective C–C bond formation.

  • Material Science: Exploring conductive polymers via boron-doped architectures.

  • Green Chemistry: Optimizing solvent-free synthetic routes to reduce environmental impact .

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